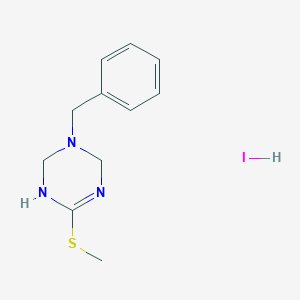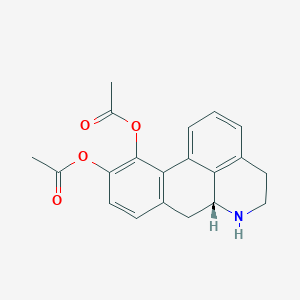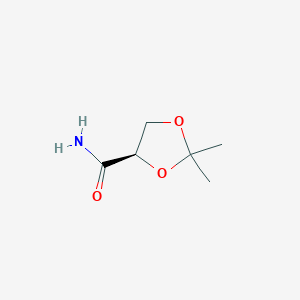
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as Ro 15-4513, and it belongs to the class of compounds known as benzodiazepine site agonists. In
Mechanism Of Action
The mechanism of action of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide involves its binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the activity of the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This hyperpolarization inhibits the firing of the neuron, leading to a reduction in anxiety and other symptoms (3).
Biochemical And Physiological Effects
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to have anxiolytic and anticonvulsant effects, as well as the ability to enhance memory (4, 5). In addition, (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury (6, 7).
Advantages And Limitations For Lab Experiments
One advantage of using (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide in lab experiments is its specificity for the benzodiazepine site on the GABA-A receptor. This specificity allows researchers to study the effects of GABA-A receptor activation without the confounding effects of sedation or anxiolysis. However, one limitation of using (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide is its relatively short half-life, which can make it difficult to maintain steady-state drug levels in animal models (8).
Future Directions
There are a number of future directions for research on (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety disorders and other psychiatric conditions. Another area of interest is the neuroprotective effects of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide, and its potential use in the treatment of stroke, traumatic brain injury, and other neurodegenerative conditions. Finally, there is interest in developing more potent and selective benzodiazepine site agonists based on the structure of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide (9).
Conclusion:
In conclusion, (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide is a benzodiazepine site agonist that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has a number of biochemical and physiological effects, including anxiolytic, anticonvulsant, and neuroprotective effects. While there are some limitations to using (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide in lab experiments, there are also a number of future directions for research on this compound, including its potential use in the treatment of anxiety disorders, stroke, traumatic brain injury, and other neurodegenerative conditions.
Synthesis Methods
The synthesis of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with phosgene, followed by the reaction of the resulting acid chloride with (R)-1-aminopropan-2-ol. This synthesis method was first reported by Bösch et al. in 1983 (1).
Scientific Research Applications
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a benzodiazepine site agonist, which means that it binds to the same site on the GABA-A receptor as benzodiazepines. However, unlike benzodiazepines, (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide does not have sedative or anxiolytic effects (2).
properties
CAS RN |
148065-34-3 |
|---|---|
Product Name |
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide |
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide |
InChI |
InChI=1S/C6H11NO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m1/s1 |
InChI Key |
HOCSXIPNJMSKQB-SCSAIBSYSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(=O)N)C |
SMILES |
CC1(OCC(O1)C(=O)N)C |
Canonical SMILES |
CC1(OCC(O1)C(=O)N)C |
synonyms |
1,3-Dioxolane-4-carboxamide,2,2-dimethyl-,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)
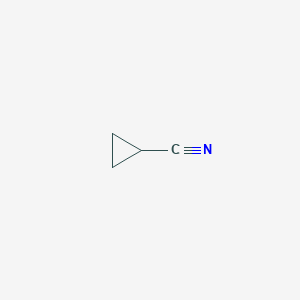
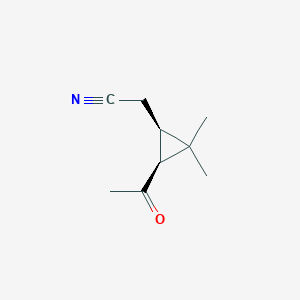
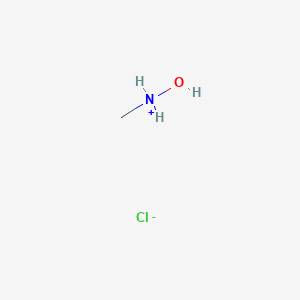
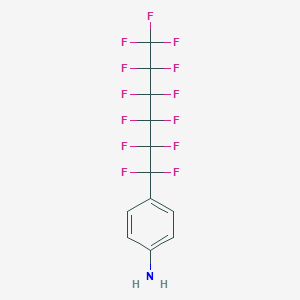
![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)
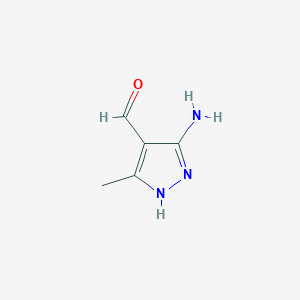
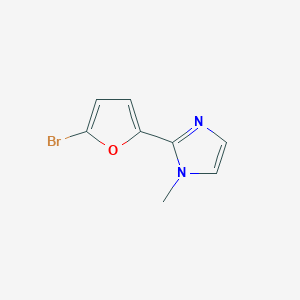
![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)
![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)
